![molecular formula C11H17N3O2S B2817238 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline CAS No. 714282-43-6](/img/structure/B2817238.png)
2-[4-(Methylsulfonyl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” is an organic compound with the molecular formula C11H17N3O2S . It is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-Nitrophenyl)-1-methylsulfonylpiperazine with hydrogen in methanol, yielding 4-(4-Methanesulfonyl-piperazin-l-yl)-phenylamine . Another method involves the reaction of 4-(4-Nitrophenyl)-1-methylsulfonylpiperazine with ammonia in methanol .Molecular Structure Analysis
The molecular structure of “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” consists of a piperazine ring attached to an aniline group via a sulfonyl bridge . The piperazine ring carries a methylsulfonyl substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.34 . It has several physicochemical properties, including a number of heavy atoms (17), a number of H-bond acceptors (3.0), a number of H-bond donors (1.0), and a molar refractivity of 76.07 . It also has a high GI absorption and is very soluble .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound can be used as an intermediate in organic synthesis . It can be incorporated into more complex molecules through various chemical reactions, contributing to the development of new compounds with potential applications in different fields .
Pharmaceutical Applications
The piperazine moiety, a part of the “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” structure, is found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disease Treatment
Compounds containing the piperazine ring are components in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” could potentially be used in the development of drugs for these neurological conditions .
Antibiotic Development
The piperazine ring is also found in known antibiotic drugs such as Ciprofloxacin and Ofloxacin . This implies that “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” could be used in the synthesis of new antibiotics .
Antifungal Agents
A series of compounds similar to “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” were synthesized as potential antifungal agents . This suggests that this compound could also be used in the development of new antifungal medications .
Agrochemical Applications
“2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” can be used in the agrochemical field . It could potentially be used in the development of new pesticides or other agrochemicals .
Dye Manufacturing
This compound can also be used in the dyestuff field . It could potentially be used in the synthesis of new dyes or pigments .
Safety and Hazards
The safety data sheet for “2-[4-(Methylsulfonyl)piperazin-1-yl]aniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is suggested that similar compounds have been found to interact with the pi3ks pathway , which is ubiquitously dysregulated in various human cancers and thus has become a promising anti-cancer target .
Mode of Action
Similar compounds have been found to bind to both the cas and pas site, giving a mixed type of inhibition .
Biochemical Pathways
It is suggested that similar compounds can inhibit the pi3k/akt/mtor pathway in human cancer cells .
Result of Action
Similar compounds have been found to have anti-cancer effects by inhibiting the pi3k/akt/mtor pathway in human cancer cells .
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTBCZJEEYEADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)
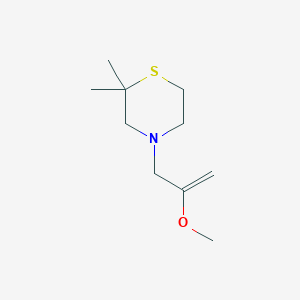
![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)
![6-(2,4,5-Trichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2817162.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)
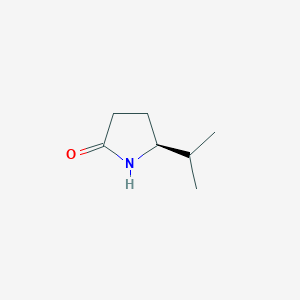
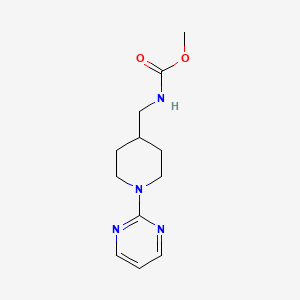
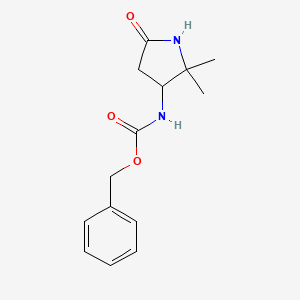
![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)
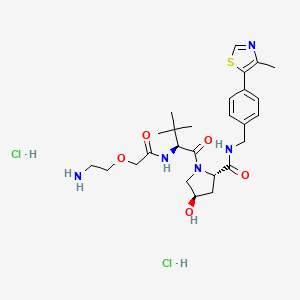
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)